N(5)-Hydroxy-L-ornithine is a non-proteinogenic amino acid derived from L-ornithine, significant in various biological processes. It is particularly noted for its role in the urea cycle and as a precursor for the synthesis of polyamines, which are essential for cellular growth and function. The compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the fields of biochemistry and pharmacology.
N(5)-Hydroxy-L-ornithine is primarily sourced from biological systems where L-ornithine is metabolized. It can also be synthesized in laboratory settings using specific enzymatic or chemical methods.
This compound falls under the category of amino acids, specifically classified as a hydroxy amino acid due to the presence of a hydroxyl group (-OH) attached to the nitrogen atom at position five of the ornithine structure. Its chemical formula is CHNO.
N(5)-Hydroxy-L-ornithine can be synthesized through various methods:
The enzymatic pathway often utilizes enzymes such as L-ornithine 5-hydroxylase, which facilitates the conversion under physiological conditions. Reaction conditions such as pH, temperature, and substrate concentration must be optimized to maximize yield.
N(5)-Hydroxy-L-ornithine has a distinct molecular structure characterized by a hydroxyl group attached to the nitrogen atom at position five of the ornithine backbone.
N(5)-Hydroxy-L-ornithine participates in various biochemical reactions:
The reactions involving N(5)-Hydroxy-L-ornithine typically require specific enzymes and cofactors, influencing reaction rates and product yields.
The mechanism of action for N(5)-Hydroxy-L-ornithine primarily revolves around its role in metabolic pathways:
Studies have shown that alterations in N(5)-Hydroxy-L-ornithine levels can impact cellular growth rates, particularly in rapidly dividing cells.
Spectroscopic analysis (e.g., NMR, IR) provides insights into its structural characteristics and confirms the presence of functional groups.
N(5)-Hydroxy-L-ornithine has several applications in scientific research:
N⁵-Hydroxy-L-ornithine is synthesized through stereospecific hydroxylation of L-ornithine catalyzed by flavin-dependent N⁵-monooxygenases (NMOs), a subclass of Group B flavoprotein monooxygenases. These enzymes utilize FAD as a prosthetic group and NAD(P)H as a co-substrate to activate molecular oxygen. The catalytic cycle (Figure 1) initiates with NADPH binding, followed by hydride transfer to FAD, reducing it to FADH⁻. Subsequent reaction with O₂ generates a C4a-hydroperoxyflavin intermediate (FADOOH) – the key oxygenating species [2] [7]. This reactive intermediate hydroxylates the δ-amino group of L-ornithine, yielding N⁵-hydroxy-L-ornithine while releasing water upon FAD re-oxidation [5] [6].
Structurally, NMOs adopt a tripartite Rossmann-fold architecture with distinct domains for FAD, NADP(H), and ornithine binding. The tetrameric quaternary structure observed in Aspergillus fumigatus SidA and Kutzneria sp. KtzI facilitates precise positioning of substrates [7]. Kinetic studies reveal that formation of FADOOH is rate-limiting, with substrate binding enhancing oxygen activation efficiency by 8-fold in SidA [7]. Crucially, the FADOOH intermediate enables direct nucleophilic attack by the ornithine δ-nitrogen, avoiding uncoupled reactive oxygen species production when properly stabilized.
Table 1: Kinetic Parameters of Representative N⁵-Monooxygenases
Enzyme | Organism | kcat (min⁻¹) | KM (L-Orn, mM) | Specificity Constant (min⁻¹·mM⁻¹) |
---|---|---|---|---|
SidA | Aspergillus fumigatus | 6.96 ± 0.13 | 0.091 ± 0.008 | 76.48 |
KtzI | Kutzneria sp. 744 | 6.96 ± 0.13 | 0.091 ± 0.008 | 76.48 |
PvdA | Pseudomonas aeruginosa | 8.2 ± 0.3 | 0.11 ± 0.01 | 74.5 |
SidA orthologs exhibit strict regiospecificity for the δ-amino group of L-ornithine but vary in their tolerance for substrate analogs. A. fumigatus SidA demonstrates absolute selectivity for L-ornithine over L-lysine (C5 vs C6 chain length), while bacterial KtzI accepts both ornithine and lysine [1] [6]. This discrimination arises from precise steric constraints within the active site pocket. Key residues include:
Mutagenesis studies confirm that Asn293Ala substitution reduces catalytic efficiency by 100-fold, underscoring its role in orienting the δ-amino group for nucleophilic attack on FADOOH [7]. The substrate-binding cleft accommodates ornithine’s aliphatic chain but sterically excludes bulkier residues. Bacterial orthologs like Pseudomonas PvdA exhibit broader substrate tolerance, reflecting their adaptation to synthesize diverse siderophores [6]. Fungal enzymes, however, evolved exquisite specificity to support dedicated hydroxamate biosynthesis.
Table 2: Active Site Residues Governing Substrate Specificity in SidA Orthologs
Residue | Role in Catalysis | Effect of Mutation | Conservation |
---|---|---|---|
Lys107 | H-bonds ornithine α-carboxylate | 10-fold ↓ kcat/KM | Fungal-specific |
Asn293 | Positions ornithine δ-amino group | 100-fold ↓ kcat/KM | Universal in NMOs |
Tyr318 | Modulates FAD mobility | Alters FAD "in/out" equilibrium | Variable |
Ser469 | Stabilizes substrate backbone | 5-fold ↓ catalytic efficiency | Conserved in fungi |
NADP⁺ remains bound throughout the catalytic cycle in Class B NMOs, a defining feature critical for preventing uncoupled reactive oxygen species generation. Structural analyses reveal that NADP⁺ stabilizes the C4a-hydroperoxyflavin intermediate via hydrogen bonding between the nicotinamide ribose 2′-OH and the peroxy moiety [5] [7]. This stabilization reduces the rate of nonproductive H₂O₂ release by >50-fold compared to the NADP⁺-free enzyme [7].
Redox-linked conformational changes further regulate catalysis:
The coupling efficiency (productive hydroxylation vs. H₂O₂ release) exceeds 95% in wild-type SidA but decreases dramatically in mutants disrupting NADP⁺-flavin interactions. Kinetic isotope experiments using [4R-²H]NADPH confirm direct hydride transfer to N5 of FAD, with a primary KIE of 3.1 [5]. This intricate coupling between cofactor redox state and protein dynamics ensures efficient N⁵-hydroxylation while minimizing oxidative damage.
Table 3: Conformational States of SidA During Catalysis
State | FAD Position | NADP(H) Status | Key Structural Features |
---|---|---|---|
Resting (oxidized) | Out | Unbound | Tyr-loop retracted; solvent-exposed isoalloxazine |
NADP⁺-bound | In | Oxidized | Nicotinamide stacked with isoalloxazine; Tyr-loop closed |
FADH⁻-NADP⁺-O₂ | In | Oxidized | C4a-peroxyflavin formed; H-bonded to NADP⁺ ribose |
FADHOOH-NADP⁺-Ornithine | In | Oxidized | Ornithine δ-N positioned 3.2Å from peroxy oxygen |
Source: [7]
While both fungi and bacteria produce hydroxamate siderophores derived from N⁵-hydroxy-L-ornithine, their biosynthetic strategies diverge significantly:
Fungal Pathways: Employ non-ribosomal peptide synthetases (NRPSs) for siderophore assembly. In A. fumigatus, N⁵-hydroxy-L-ornithine undergoes N⁵-acetylation by SidL to form N⁵-acetyl-N⁵-hydroxy-L-ornithine, the precursor for intracellular ferricrocin and extracellular triacetylfusarinine C [8] [10]. The NRPS SidD assembles fusarinine C through ester bond formation. Regulation is iron-responsive, mediated by the GATA-type repressor Ffr1 under high-iron conditions [8].
Bacterial Pathways: Exhibit greater enzymatic versatility. In Kutzneria sp., N⁵-hydroxy-L-ornithine is incorporated into piperazate via cyclodehydration for kutzneride antibiotics [1]. Pseudomonas pathways utilize mixed NRPS-independent systems, with PvdA hydroxylating ornithine for pyoverdine biosynthesis [6]. Bacterial systems often lack dedicated intracellular siderophores equivalent to fungal ferricrocin.
A key distinction lies in compartmentalization: Fungal siderophore biosynthesis occurs in both cytosol (ferricrocin) and mitochondria (hydroxyferricrocin), whereas bacterial pathways are cytosolic. Additionally, fungi utilize distinct extracellular (e.g., TAFC) and intracellular (e.g., ferricrocin) siderophores, while bacteria often rely on a single major siderophore type. The evolutionary convergence on N⁵-hydroxy-L-ornithine as a universal hydroxamate precursor highlights its chemical suitability for high-affinity iron chelation.
Table 4: Fungal vs. Bacterial Hydroxamate Siderophore Systems
Feature | Fungal Systems | Bacterial Systems |
---|---|---|
Core Enzymes | SidA (NMO), NRPS assembly line | KtzI/PvdA (NMOs), hybrid NRPS/PKS |
N⁵-Acyl Modification | SidL-mediated acetylation | Variable (acetyl or anhydromevalonyl) |
Major Siderophores | Ferrichrome, TAFC, ferricrocin | Pyoverdine, kutznerides, ornibactin |
Regulation | GATA-type iron repressors (Ffr1) | Fur-family metalloregulators |
Compartmentalization | Cytosol + mitochondria | Cytosol |
Biological Roles | Iron storage + uptake | Primarily iron uptake |
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